Lipophilicity Modulation via 2-Ethyl Substituent: A Computed XLogP3 Comparison with 5-Isopropyl and 5-Propyl Analogs
The target compound possesses a computed XLogP3-AA of 3.3, reflecting its specific 2-ethyl-5-methyl-3-phenyl substitution pattern [1]. In comparison, the 5-isopropyl analog (CAS 902044-34-2) has a computed XLogP3 of 3.7, while the 5-propyl analog (CAS 900890-77-9) has a computed XLogP3 of 4.0 [2]. This 0.4 and 0.7 unit difference in lipophilicity is significant for modulating passive membrane permeability and solubility, parameters that directly influence cellular assay performance and formulation compatibility. The 2-ethyl group provides an intermediate lipophilicity profile that positions this compound favorably for lead optimization campaigns targeting intracellular kinases, where excessive lipophilicity can promote off-target binding and poor solubility.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (PubChem CID 6471245) |
| Comparator Or Baseline | 5-isopropyl analog (CAS 902044-34-2) XLogP3 = 3.7; 5-propyl analog (CAS 900890-77-9) XLogP3 = 4.0 |
| Quantified Difference | ΔXLogP3 = 0.4 (vs 5-isopropyl); ΔXLogP3 = 0.7 (vs 5-propyl) |
| Conditions | Computed by XLogP3 3.0 algorithm on PubChem (2025.09.15 release) |
Why This Matters
Lower lipophilicity relative to propyl analogs predicts improved aqueous solubility and reduced non-specific protein binding, which are critical factors for accurate biochemical and cellular assay interpretation.
- [1] PubChem Compound Summary for CID 6471245, 2-ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine. Computed XLogP3-AA. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] PubChem Compound Summaries for CID entries corresponding to CAS 902044-34-2. Computed XLogP3-AA. Accessed via PubChem structure search, 2026-04-29. View Source
